Predicted Lipophilicity Advantage Over the C2-Bromofuran Regioisomer
Predicted lipophilicity distinguishes the C5-bromofuran isomer from the corresponding C2-bromofuran isomer. The C5-substituted compound has a vendor-reported predicted LogP of 2.02 , whereas the C2-isomer (CAS 1152657-25-4) exhibits a lower predicted logP of 1.6 based on its XLogP3 value . This ~0.4 log unit difference is consistent with the altered spatial orientation of the bromine atom affecting molecular hydrophobicity, which can influence membrane permeability and non-specific protein binding in cellular assays.
| Evidence Dimension | Predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP 2.02 (vendor-reported, LeYan) |
| Comparator Or Baseline | 3-(5-Bromofuran-2-yl)-1-methyl-1H-pyrazol-5-amine (PubChem XLogP3: 1.6) |
| Quantified Difference | Δ LogP ≈ 0.42 (target more lipophilic) |
| Conditions | In silico prediction; LeYan (computational model unspecified) vs PubChem XLogP3 3.0 |
Why This Matters
Any change in lipophilicity of ≥0.3 log units can shift cellular permeability by a factor of ~2, making the C5-isomer the preferred choice for programs targeting intracellular targets where passive diffusion is rate-limiting.
